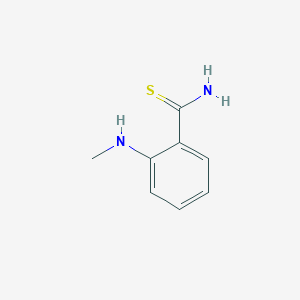
2,2-Dinitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitrobutane is an organic compound with the molecular formula C4H8N2O4. It is a nitroalkane, characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutane typically involves the nitration of butane derivatives. One common method includes the reaction of 2-nitropropane with carbon tetrachloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of intermediate nitro compounds, which are further nitrated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maintain a high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dinitrobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dinitrobutane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of nitroalkane chemistry and reaction mechanisms.
Biology: Research on its biological effects and potential as a biochemical tool is ongoing.
Medicine: Investigations into its potential therapeutic applications are being explored.
Industry: It is used as an additive in explosives and as a precursor in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 2,2-Dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved include nitro group reduction and subsequent formation of reactive nitrogen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with additional methyl groups.
2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used in different applications.
2-Nitropropane: A simpler nitroalkane with one nitro group.
Uniqueness
2,2-Dinitrobutane is unique due to its specific arrangement of nitro groups on the butane chain, which imparts distinct chemical reactivity and properties compared to other nitroalkanes. Its applications in explosives and as a chemical precursor highlight its importance in both research and industry .
Eigenschaften
CAS-Nummer |
5437-66-1 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2,2-dinitrobutane |
InChI |
InChI=1S/C4H8N2O4/c1-3-4(2,5(7)8)6(9)10/h3H2,1-2H3 |
InChI-Schlüssel |
AAMYJZIYVKBOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)



![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)

![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)




